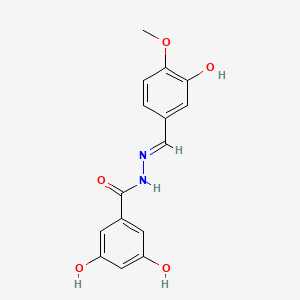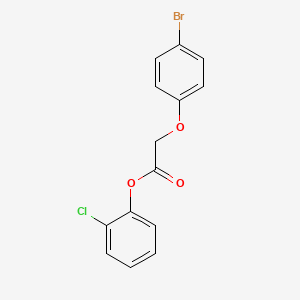
2-chlorophenyl (4-bromophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-chlorophenyl (4-bromophenoxy)acetate" is a chemical compound with potential applications in various fields. However, specific studies directly focusing on this compound are limited. The related research provides insights into similar compounds that can help understand its characteristics and properties.
Synthesis Analysis
- Rene and Badet (1994) discussed the preparation of a related compound, 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, highlighting methods for preparing key intermediates in organic synthesis (Rene & Badet, 1994).
Molecular Structure Analysis
- Sindt-Josem and Mackay (1981) provided conformational studies of halogenated bisbenzyl phenols, giving insights into the molecular structures of similar compounds (Sindt-Josem & Mackay, 1981).
Chemical Reactions and Properties
- El‐Sayed et al. (2011) explored the synthesis and reactions of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, which provides context on the chemical behavior of chlorophenyl compounds (El‐Sayed et al., 2011).
Physical Properties Analysis
- The physical properties of similar chlorophenyl compounds have been studied by researchers like Panicker et al. (2010), who investigated the vibrational wavenumbers and structural aspects of 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate (Panicker et al., 2010).
Chemical Properties Analysis
- The study by Mare and Hannan (1970) on the bromination of aryl acetates, including insights on halogen substitution reactions, can shed light on the chemical properties of "this compound" (Mare & Hannan, 1970).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Exposure to Related Compounds and Cancer Risk : Studies have shown that exposure to phenoxyherbicides and chlorophenols, which are chemically related to 2-chlorophenyl (4-bromophenoxy)acetate, may be associated with an increased risk of soft tissue sarcoma. However, more research is needed to establish a direct link (Smith et al., 1984).
Potential Carcinogenic Outcomes from Similar Compounds : Epidemiological studies suggest that exposure to chlorophenoxy compounds like 2,4-D and MCPA, which are structurally related to this compound, may increase the risk of lymphohematopoietic cancers. However, the evidence is not strong enough to establish a causal relationship (Stackelberg, 2013).
Chemical Synthesis and Utility
- Chemical Synthesis : A key intermediate in the preparation of certain compounds used for anchorage of amino acids on polymers is structurally related to this compound. This demonstrates its utility in chemical synthesis (Rene & Badet, 1994).
Environmental Chemistry and Adsorption
- Adsorption Studies with Activated Carbon Fibers : Activated carbon fibers have been used to study the adsorption of various phenols, including 2-chlorophenol, a compound similar to this compound. This research is important for understanding how these compounds interact with materials used in water purification systems (Liu et al., 2010).
Biological Degradation and Environmental Remediation
- Biological Degradation of Similar Compounds : Studies have investigated the biological degradation of chlorophenols like 2,4-dichlorophenol in natural environments, which can provide insights into the degradation pathways of related compounds such as this compound (Zhang & Wiegel, 1990).
Photoreaction Mechanisms
- Photoreaction of Bromophenols : The photoreaction mechanisms of bromophenols, which share some structural similarities with this compound, have been studied using low-temperature matrix-isolation infrared spectroscopy. This research can help understand how light affects these types of compounds (Akai et al., 2002).
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-7-11(8-6-10)18-9-14(17)19-13-4-2-1-3-12(13)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMNCHKAZCSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)COC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
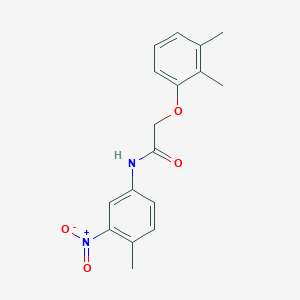
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
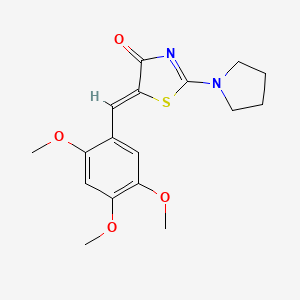
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
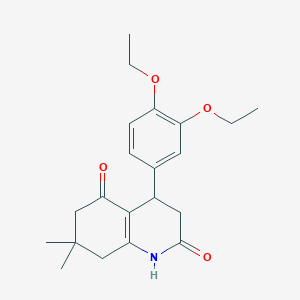
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)
